REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=O)([CH3:4])([CH3:3])[CH3:2].[Br-].[CH3:19][O:20][N:21]1[CH2:25][CH2:24][CH:23]([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:22]1=[O:45].C(N(CC)CC)C>C(O)C>[CH3:19][O:20][N:21]1[CH2:25][CH2:24][C:23](=[CH:8][C:7]2[CH:6]=[C:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[C:12]([OH:13])=[C:11]([C:14]([CH3:15])([CH3:16])[CH3:17])[CH:10]=2)[C:22]1=[O:45] |f:1.2|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[Br-].CON1C(C(CC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling the ethanol off, the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling the chloroform off, the residue
|
Type
|
ADDITION
|
Details
|
was treated with the column chromatography
|
Type
|
CUSTOM
|
Details
|
a carrier liquid of benzene and acetone and recrystallized with a mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CON1C(C(CC1)=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=O)([CH3:4])([CH3:3])[CH3:2].[Br-].[CH3:19][O:20][N:21]1[CH2:25][CH2:24][CH:23]([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:22]1=[O:45].C(N(CC)CC)C>C(O)C>[CH3:19][O:20][N:21]1[CH2:25][CH2:24][C:23](=[CH:8][C:7]2[CH:6]=[C:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[C:12]([OH:13])=[C:11]([C:14]([CH3:15])([CH3:16])[CH3:17])[CH:10]=2)[C:22]1=[O:45] |f:1.2|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[Br-].CON1C(C(CC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling the ethanol off, the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling the chloroform off, the residue
|
Type
|
ADDITION
|
Details
|
was treated with the column chromatography
|
Type
|
CUSTOM
|
Details
|
a carrier liquid of benzene and acetone and recrystallized with a mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CON1C(C(CC1)=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |